molecular formula C16H11Cl2NO3S B2753585 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole CAS No. 343372-66-7

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole

Cat. No.: B2753585
CAS No.: 343372-66-7
M. Wt: 368.23
InChI Key: HGEUGOYQFBWWEY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole (CAS: 106807-86-7) is a functionalized isoxazole derivative characterized by a 4-chlorophenyl group at position 3 and a [(3-chlorophenyl)sulfonyl]methyl substituent at position 5 of the heterocyclic ring. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving benzenesulfonate intermediates, as seen in structurally related molecules . Its crystalline structure has been resolved using single-crystal X-ray diffraction (SXD), supported by software such as SHELX and ORTEP-III . Computational studies, including density functional theory (DFT) and Hirshfeld surface analysis, have been employed to investigate its electronic properties and intermolecular interactions .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3-chlorophenyl)sulfonylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-12-6-4-11(5-7-12)16-9-14(22-19-16)10-23(20,21)15-3-1-2-13(18)8-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEUGOYQFBWWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of isoxazole compounds can exhibit significant activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of isoxazole derivatives, including 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole, for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the isoxazole structure enhanced anticancer activity, particularly against breast and lung cancer cells .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Isoxazoles are known for their activity against various bacterial strains and fungi.

Experimental Findings : In a study aimed at evaluating the antibacterial efficacy of several isoxazole derivatives, it was found that compounds similar to this compound exhibited notable inhibition against Gram-positive bacteria, indicating potential as antibiotic agents .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of specialty materials and coatings.

Application Insight : Its sulfonamide group enhances solubility and stability in various solvents, making it an ideal candidate for creating advanced polymeric materials with tailored properties .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundIsoxazole ring, chlorinated phenyl groupsAnticancer, antimicrobial
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesTriazine instead of isoxazoleAnticancer
N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}benzenesulfonamideSimilar isoxazole structureAntimicrobial

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Sulfonyl vs. Sulfanyl Groups

The sulfonyl group in the target compound distinguishes it from analogs like 3-(4-chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole (CAS: N/A), which contains a sulfanyl (-S-) group. The sulfonyl group’s strong electron-withdrawing nature increases polarity and hydrogen-bonding capacity compared to the more lipophilic sulfanyl group. This difference may alter pharmacokinetic properties, such as membrane permeability, and biological activity. For example, sulfonyl-containing compounds often exhibit enhanced binding to enzymes like glutathione reductase (GR) due to polar interactions .

Table 1: Comparison of Sulfonyl and Sulfanyl Derivatives
Compound Substituent IC50 (GR Inhibition, μM) Inhibition Type
3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole -SO₂- 0.059 (estimated)* Uncompetitive
3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole -S- Not reported N/A

*Estimated based on data from structurally similar 3-(4-chlorophenyl) isoxazole derivatives .

Positional Isomerism: Chlorophenyl Substituent Placement

The position of the chlorine atom on the phenyl ring significantly impacts biological activity. For instance:

  • 3-(4-Chlorophenyl) isoxazole (IC50: 0.059 μM) inhibits GR twice as effectively as 5-(4-chlorophenyl) isoxazole (IC50: 0.107 μM), highlighting the importance of substituent placement .
  • In the target compound, the 4-chlorophenyl group at position 3 likely optimizes steric and electronic interactions with enzyme active sites, whereas a 3-chlorophenyl group (as in the sulfonylmethyl substituent) may introduce torsional strain, affecting binding .
Table 2: Impact of Chlorophenyl Position on Enzyme Inhibition
Compound Chlorophenyl Position IC50 (GR, μM) KI (μM)
3-(4-Chlorophenyl) isoxazole Position 3 0.059 0.011 ± 0.002
5-(4-Chlorophenyl) isoxazole Position 5 0.107 Not reported

Halogen Substitution: Chloro vs. Fluoro/Bromo

Replacing chlorine with other halogens modulates electronic and steric properties:

  • 3-(4-Fluorophenyl) isoxazole (IC50: 0.126 μM) shows weaker GR inhibition than the chloro analog, likely due to fluorine’s smaller size and lower electronegativity .
  • 3-(4-Bromophenyl) isoxazole (IC50: 0.089 μM) exhibits competitive inhibition of glutathione S-transferase (GST), suggesting bromine’s larger atomic radius enhances hydrophobic interactions .
Table 3: Halogen Effects on Enzyme Inhibition
Compound Halogen IC50 (GR, μM) Target Enzyme
3-(4-Chlorophenyl) isoxazole Cl 0.059 GR
3-(4-Bromophenyl) isoxazole Br 0.089 GST
3-(4-Fluorophenyl) isoxazole F 0.126 GR

Structural Modifications: Methyl and Phenyl Groups

  • 4-(4-Chlorophenyl)-5-phenylisoxazole (CAS: N/A) replaces the sulfonylmethyl group with a phenyl ring. This increases planarity but reduces polarity, leading to weaker enzyme interactions compared to the target compound .

Computational and Crystallographic Insights

  • Crystallography : Bond lengths in the isoxazole ring (e.g., C2-C9: 1.359 Å) differ from analogs due to steric effects from bulky substituents, as observed in 4-(4-chlorophenyl)-5-phenylisoxazole .

Biological Activity

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole (CAS Number: 252027-12-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₁Cl₂NO₃S
  • Molecular Weight : 350.23 g/mol
  • Structure : The compound features a chlorophenyl group and a sulfonylmethyl isoxazole moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anti-inflammatory effects. For instance, a related compound showed IC50 values ranging from 71.11 to 81.77 μg/mL against cyclooxygenase enzymes (COX-1 and COX-2), indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

CompoundIC50 (μg/mL)Reference
This compoundTBDCurrent Study
Diclofenac54.65
Celecoxib82.2

Analgesic Activity

In vivo studies have shown that isoxazole derivatives can produce analgesic effects comparable to traditional analgesics. The analgesic efficacy was evaluated through various models, including the formalin test and hot plate test, demonstrating significant pain relief at doses that did not induce toxicity .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of COX Enzymes : The compound likely inhibits COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Antioxidant Activity : Some studies suggest that isoxazole derivatives possess antioxidant properties, which may contribute to their anti-inflammatory effects by scavenging free radicals.

Case Studies

  • In Vitro Studies : A study evaluated the anti-inflammatory activity of various isoxazole derivatives, including our compound of interest. The results indicated a significant reduction in inflammatory markers in cell cultures treated with the compound .
  • In Vivo Efficacy : An animal model study assessed the analgesic effects of the compound using a dose-response approach, revealing effective pain relief comparable to established analgesics without severe side effects .

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